molecular formula C14H17NO3 B11777163 tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B11777163
M. Wt: 247.29 g/mol
InChI Key: RASWIRPCBKXSKK-UHFFFAOYSA-N
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Description

tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that combines elements of furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furo[3,2-c]pyridine core. The tert-butyl and ethynyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethynyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its reactivity and versatility make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate include other furo[3,2-c]pyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate lies in its specific combination of functional groups and structural features. The presence of both tert-butyl and ethynyl groups provides distinct reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential in scientific research make it a valuable addition to the field of organic chemistry.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-ethynyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H17NO3/c1-5-11-8-10-9-15(7-6-12(10)17-11)13(16)18-14(2,3)4/h1,8H,6-7,9H2,2-4H3

InChI Key

RASWIRPCBKXSKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C#C

Origin of Product

United States

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